molecular formula C25H17BO3 B15089051 Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid

Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid

Cat. No.: B15089051
M. Wt: 376.2 g/mol
InChI Key: XWJYQPFDUBPRKM-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid (C₂₅H₁₇BO₃, MW 376.21, CAS 1799644-51-1) is a spiro-conjugated boronic acid derivative featuring a rigid xanthene-fluorene hybrid scaffold . Its synthesis typically involves Suzuki-Miyaura coupling reactions, as demonstrated in the preparation of related spiroboronic esters (e.g., 4,4,5,5-tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane) using palladium catalysts . The compound is notable for its application in organic light-emitting diodes (OLEDs), where it enhances charge transport and device efficiency when blended with hole- or electron-transporting materials like TAPC or TPBi .

Key properties include:

  • Optoelectronic Behavior: Strong absorption in the UV range (225–328 nm) and photoluminescence in the 390–430 nm region, attributed to π-π* transitions in the spiro-conjugated backbone .
  • Stability: The spiro structure confers high thermal and morphological stability, critical for OLED longevity .
  • Hazards: Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Properties

Molecular Formula

C25H17BO3

Molecular Weight

376.2 g/mol

IUPAC Name

spiro[fluorene-9,9'-xanthene]-2'-ylboronic acid

InChI

InChI=1S/C25H17BO3/c27-26(28)16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)29-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15,27-28H

InChI Key

XWJYQPFDUBPRKM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)OC3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46)(O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation

The most widely reported method involves the reaction of 9-fluorenone with resorcinol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This one-pot condensation proceeds via electrophilic aromatic substitution, forming the spirocyclic structure through a double Friedel-Crafts alkylation mechanism.

Reaction Conditions

  • Catalyst: p-Toluenesulfonic acid (10–20 mol%)
  • Solvent: Toluene or xylene
  • Temperature: 120–140°C under reflux
  • Reaction Time: 12–24 hours
  • Yield: 75–85%

Substituted fluorenones (e.g., halogenated or alkylated derivatives) can be employed to modify the electronic and steric properties of the SFX core. For example, 2-bromo-9-fluorenone reacts with resorcinol to yield brominated SFX intermediates, which are precursors for subsequent cross-coupling reactions.

Introduction of the Boronic Acid Functional Group

The boronic acid group is introduced at the 2'-position of the SFX core via Miyaura borylation, a palladium-catalyzed reaction that enables the conversion of aryl halides to aryl boronic acids.

Miyaura Borylation

This method involves reacting a brominated or iodinated SFX derivative with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Typical Protocol

  • Substrate: 2'-Bromo-spiro[fluorene-9,9'-xanthene]
  • Boron Source: Bis(pinacolato)diboron (1.2–2.0 equiv)
  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5–10 mol%)
  • Base: Potassium acetate (3.0 equiv)
  • Solvent: 1,4-Dioxane or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Reaction Time: 12–18 hours
  • Yield: 60–75%

The resulting boronic ester is hydrolyzed to the boronic acid using hydrochloric acid or aqueous NaOH, achieving final yields of 50–65%.

One-Pot Synthesis Strategies

Recent advancements have focused on streamlining SFX boronic acid synthesis through one-pot methodologies to reduce purification steps and improve efficiency.

Sequential Condensation-Borylation

A modified approach combines the SFX core formation and borylation in a single reaction vessel. After the initial condensation step, the intermediate is subjected to Miyaura borylation without isolation.

Key Advantages

  • Eliminates intermediate purification, reducing solvent waste.
  • Achieves overall yields of 55–70%.

Limitations

  • Requires precise control of reaction conditions to prevent catalyst poisoning by residual acid.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency and practicality of major synthetic routes:

Method Catalyst Yield (%) Reaction Time (h) Complexity
Acid condensation PTSA 75–85 12–24 Low
Miyaura borylation Pd(dppf)Cl₂ 60–75 12–18 Moderate
One-pot synthesis PTSA + Pd(dppf)Cl₂ 55–70 24–36 High

Optimization and Challenges

Catalyst Selection

Palladium catalysts such as Pd(dppf)Cl₂ outperform Pd(PPh₃)₄ in Miyaura borylation due to enhanced stability under acidic conditions.

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve boronic ester yields but may complicate hydrolysis steps. Non-polar solvents like toluene are preferred for the condensation step.

Purification Techniques

Column chromatography is commonly used to isolate the final product, though recrystallization from ethanol/water mixtures offers a greener alternative.

Industrial-Scale Considerations

Large-scale production faces challenges in cost management and waste reduction. Industrial protocols emphasize:

  • Catalyst Recycling: Pd recovery systems to reduce metal waste.
  • Solvent Recovery: Distillation of toluene and dioxane for reuse.

Emerging Trends

Photocatalytic Methods

Preliminary studies explore visible-light-driven borylation to replace thermal activation, potentially lowering energy consumption.

Flow Chemistry

Continuous-flow reactors are being tested to enhance reaction control and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction is the most extensively studied application of spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid. The boronic acid group facilitates carbon-carbon bond formation with aryl halides in the presence of palladium catalysts .

Mechanism :

  • Oxidative addition of the aryl halide to the palladium catalyst.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the biaryl product.

Reaction Conditions :

  • Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.

  • Base: K₂CO₃ or Na₂CO₃.

  • Solvents: THF, DMF, or toluene.

Applications :

  • Synthesis of spiro-conjugated polymers for organic light-emitting diodes (OLEDs) .

  • Construction of hole-transporting materials (HTMs) in perovskite solar cells, achieving power conversion efficiencies up to 17.7% .

Stille Coupling

The compound participates in Stille couplings with organostannanes, though this application is less common than Suzuki reactions.

Typical Conditions :

  • Catalysts: Pd₂(dba)₃.

  • Ligands: AsPh₃.

  • Solvents: DMF or 1,4-dioxane.

Challenges :

  • Limited by the toxicity of tin reagents and competing protodeboronation side reactions.

Protodeboronation

Protodeboronation occurs under acidic or oxidative conditions, leading to the loss of the boronic acid group. This reaction is often a competing pathway in cross-coupling reactions.

Factors Influencing Stability :

  • pH : Degradation accelerates in strongly acidic (pH < 3) or basic (pH > 10) conditions .

  • Solvent : Protic solvents (e.g., H₂O, MeOH) increase susceptibility .

Esterification

The boronic acid reacts with diols (e.g., pinacol) to form boronate esters, enhancing stability for storage or further reactions .

Reaction :
Spiro-B(OH)2+PinacolSpiro-B(pinacolate)+2H2O\text{Spiro-B(OH)}_2 + \text{Pinacol} \rightarrow \text{Spiro-B(pinacolate)} + 2\text{H}_2\text{O}

Applications :

  • Intermediate for Suzuki couplings under anhydrous conditions .

Electrophilic Aromatic Substitution (EAS)

The spiro-conjugated aromatic system undergoes EAS at electron-rich positions (e.g., C2/C7 of the fluorene unit) .

Example :

  • Nitration or bromination at activated positions to introduce functional groups for further derivatization .

Mechanistic Insights

  • The spiro structure induces steric hindrance, slowing transmetallation in Suzuki reactions compared to planar analogs .

  • Aggregation-induced emission (AIE) properties of the spiro framework reduce quenching in solid-state reactions, enhancing photophysical stability .

Challenges and Limitations

  • Steric Effects : Bulky spiro architecture limits accessibility to the boron center, requiring optimized ligands (e.g., SPhos) .

  • Solubility : Low solubility in common solvents necessitates polar aprotic solvents (DMF, DMSO) .

Scientific Research Applications

Spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which spiro[fluorene-9,9’-xanthen]-2’-ylboronic acid exerts its effects depends on its specific application. In the context of optoelectronics, for example, the compound’s unique spiro structure allows for efficient charge transport and light emission. The molecular targets and pathways involved in these processes include the interaction of the compound with other organic molecules and the formation of excited states that emit light upon relaxation .

Comparison with Similar Compounds

Spirobifluorene-Based Boronic Acids

Compound Name Molecular Formula CAS Number Molecular Weight Key Applications
Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid C₂₅H₁₇BO₃ 1799644-51-1 376.21 OLED host materials
9,9'-Spirobi[fluoren]-2-ylboronic acid C₂₅H₁₇BO₂ 236389-21-2 360.21 Organic synthesis intermediates
9,9-Dimethylfluorene-2-boronic acid C₁₅H₁₅BO₂ - ~268.09 Polymer electronics

Key Differences :

  • Structural Rigidity : The xanthene ring in this compound introduces a larger conjugated system compared to 9,9'-spirobifluorene derivatives, enhancing charge delocalization and optoelectronic performance .
  • Electronic Properties : 9,9-Dimethylfluorene-2-boronic acid lacks spiro conjugation, resulting in lower thermal stability and narrower absorption spectra .

Non-Boronic Spiro Derivatives

Compound Name Key Functional Groups Applications
N,N-Bis(4-methoxyphenyl)-7-boryl-spiro[fluorene-9,9'-xanthen]-2-amine Boronic ester, methoxy Mechanoluminescence materials
2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] Halogen substituents OLED intermediate synthesis

Comparison :

  • Reactivity : Boronic acid derivatives enable cross-coupling reactions (e.g., Suzuki), whereas halogenated spiro compounds (e.g., bromo/chloro derivatives) are typically used in Ullmann or Buchwald-Hartwig reactions .
  • Functionality: Methoxy groups in non-boronic derivatives improve solubility but reduce electron mobility compared to boronic acid-functionalized spiro compounds .

Application-Specific Comparisons

OLED Performance

  • This compound : Achieves external quantum efficiencies (EQE) >15% in blue phosphorescent OLEDs due to balanced charge transport and triplet exciton confinement .
  • 9,9'-Spirobi[fluoren]-2-ylboronic acid: Limited to non-emissive roles (e.g., hole-transport layers) with lower EQE (<10%) .

Photoluminescence

  • Spiro[fluorene-9,9'-xanthen]-2'-yl derivatives exhibit dual emission (UV and visible regions), whereas non-xanthene spirobifluorenes (e.g., N-heterocyclic derivatives) show redshifted photoluminescence (351–375 nm) due to extended π-systems .

Biological Activity

Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid is a boronic acid derivative characterized by its unique spiro structure, which combines fluorene and xanthene moieties. This compound has garnered interest in various fields, particularly in organic electronics and medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C25_{25}H17_{17}BO3_3
  • Molecular Weight : 376.21 g/mol
  • CAS Number : 1799644-51-1

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its potential as an antitumor agent and its interactions with biological systems.

Antitumor Activity

Boronic acids, including this compound, have been shown to inhibit proteasome activity. This inhibition is crucial as it disrupts protein degradation pathways that are often exploited by cancer cells for survival. The ability of this compound to interfere with cellular processes positions it as a candidate for further research in cancer therapeutics .

Interaction with Biological Molecules

The boronic acid functionality allows for reversible covalent bonding with diols, which is significant in sensor applications and polymer chemistry. Studies indicate that this compound can form stable complexes with sugars and other nucleophiles, suggesting its potential utility in biochemical sensing and drug delivery systems .

Case Studies

  • Antitumor Mechanism : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
  • Sensor Development : Another investigation explored the use of this compound in developing glucose sensors. The boronic acid group facilitated selective binding with glucose, leading to enhanced sensor sensitivity .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
This compoundSpiro compoundDifferent position of the boronic acid group
Spiro[fluorene-9,9'-xanthen]-3'-ylboronic acidSpiro compoundVariation in substitution pattern
B-spiro[fluorene-9H-xanthen]-4-ylboronic acidBoronic acid derivativeSimilar core structure but different substituents

Q & A

Synthesis Optimization

Q: How can researchers optimize Suzuki-Miyaura cross-coupling reactions for synthesizing Spiro[fluorene-9,9'-xanthen]-2'-ylboronic acid derivatives? A: Key factors include catalyst selection (e.g., Pd₂(dba)₃ with dppf ligand ), base choice (NaOt-Bu), and reaction temperature (110°C in toluene). A 48% yield was achieved under these conditions, but higher yields may require ligand ratio adjustments (e.g., dppf:Pd = 2:1) or extended reaction times . For spirocyclic systems, steric hindrance at the spiro-carbon may necessitate microwave-assisted synthesis or alternative palladium precursors like Pd(OAc)₂ .

Purification Challenges

Q: What purification methods are effective for isolating this compound intermediates? A: Column chromatography (silica gel, eluent: CH₂Cl₂/hexane) is standard for separating brominated intermediates . For boronic acid derivatives, recrystallization in ethanol/water mixtures improves purity (>99.5%) . Note: Spiro compounds may form stable radicals during purification, requiring inert atmospheres to prevent oxidation .

Characterization Techniques

Q: Which analytical methods validate the structural integrity of this compound? A:

  • ¹H/¹³C NMR : Confirm spiro connectivity via absence of proton signals at the bridging carbon .
  • HRMS/FD-MS : Detect molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • TGA : Assess thermal stability (e.g., 5% weight loss at 423°C for spirobi[fluorene] derivatives) .
  • CV : Measure LUMO levels (e.g., -3.63 eV for dicyanovinylene-functionalized derivatives) .

Electronic and Optical Properties

Q: How do substituents influence the optoelectronic properties of this compound? A: Boronic acid groups enable π-conjugation extension, reducing optical gaps (e.g., 2.08 eV in dicyanovinylene derivatives ). Spiro architectures suppress aggregation-caused quenching (ACQ), enhancing photoluminescence quantum yields (PLQY) in OLEDs . Computational DFT studies are recommended to model charge transport and exciton dissociation pathways .

Stability Under Reactive Conditions

Q: What are the stability limitations of this compound in acidic/basic environments? A: The boronic acid moiety is prone to hydrolysis in aqueous media. Stabilization strategies include pinacol ester protection (e.g., 1160862-12-3 ) or using anhydrous solvents during reactions. Spiro cores exhibit thermal stability up to 400°C, but prolonged UV exposure may degrade xanthene subunits .

Applications in Photonic Devices

Q: How does this compound compare to other spirofluorenes in OLED emissive layers? A: Spiro[fluorene-xanthene] derivatives show blue-shifted emission (λₑₘ ~450 nm) vs. carbazole-spiro hybrids (λₑₘ ~500 nm) . The boronic acid group facilitates crosslinking in host materials, improving device lifetime. Recent studies highlight triplet-triplet annihilation (TTA) upconversion in 2D spiro frameworks .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound? A: Classified under GHS Category 4 (oral toxicity) and Category 2 (skin/eye irritation) . Use fume hoods to avoid inhalation of fine powders. PPE: Nitrile gloves, safety goggles, and lab coats. Spills require neutralization with sodium bicarbonate before ethanol rinsing .

Reactivity in Cross-Coupling Reactions

Q: What challenges arise when using this boronic acid in Sonogashira or Heck couplings? A: Steric hindrance at the spiro junction may reduce reaction rates. Pre-activation with Cs₂CO₃ or microwave irradiation (80–120°C) improves coupling efficiency . For Heck reactions, PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in suppressing deborylation .

Data Contradictions in Literature

Q: How should researchers address discrepancies in reported yields for spirofluorene syntheses? A: Yield variations (e.g., 48% in toluene vs. 70% in THF ) stem from solvent polarity and catalyst loading. Reproducibility requires strict control of anhydrous conditions and inert atmospheres. Cross-validate results using HRMS and single-crystal XRD .

Comparative Studies with Derivatives

Q: How do carborane or pyridine modifications alter the properties of spiro[fluorene-xanthene] systems? A: Carborane substituents (e.g., p-SAC/o-SAC) enhance radiative decay via intramolecular charge transfer (ICT), achieving dual emission in thin films . Pyridine-functionalized derivatives (e.g., N-(4-(pyridin-3-yl)phenyl)spiro[fluorene-xanthen]amine) show improved hole-transport properties in perovskite solar cells .

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